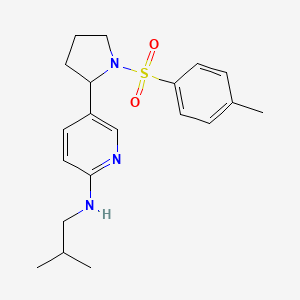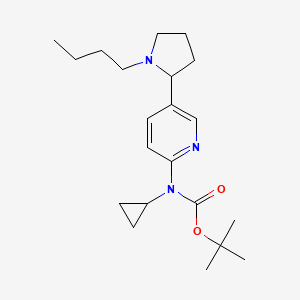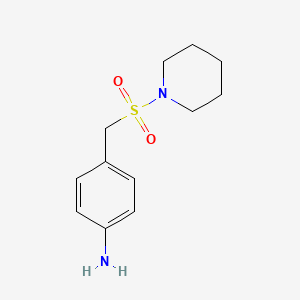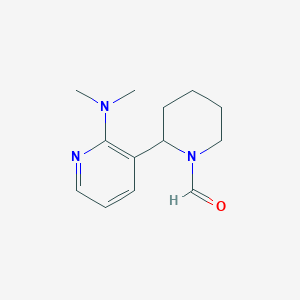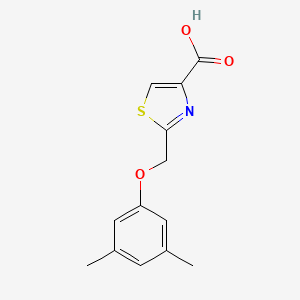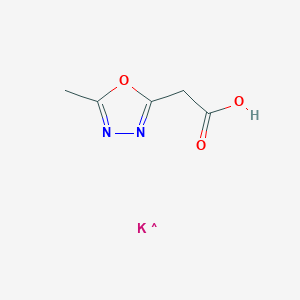![molecular formula C7H10NaO3+ B11818996 Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)
Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is a chemical compound with the molecular formula C7H10NaO3. It is a sodium salt derivative of 2-oxaspiro[3.3]heptane-6-carboxylic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclopropane ring system. The compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a sodium base. One common method includes the neutralization of the carboxylic acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
In an industrial setting, the production of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) may involve large-scale neutralization reactions using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) as the base. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and purification processes .
化学反応の分析
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
類似化合物との比較
Similar Compounds
- 2-Oxaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxaspiro[3.3]heptane-6-carboxamide
- 2-Oxaspiro[3.3]heptane-6-carboxylate esters
Uniqueness
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is unique due to its sodium salt form, which enhances its solubility in water and facilitates its use in aqueous reactions. The spirocyclic structure also imparts distinct chemical reactivity and stability compared to other similar compounds .
特性
分子式 |
C7H10NaO3+ |
|---|---|
分子量 |
165.14 g/mol |
IUPAC名 |
sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-7(4-10-5)2-1-3-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChIキー |
XDGHYAOZVQWXTP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)COC2C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



